molecular formula C18H26O10 B15130663 Benzyl alcohol + Hex-Pen

Benzyl alcohol + Hex-Pen

Cat. No.: B15130663
M. Wt: 402.4 g/mol
InChI Key: NJMQSVWMCODQIP-UHFFFAOYSA-N
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Description

Icariside F2 is a glycoside compound derived from the traditional Chinese medicinal herb Epimedium. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Icariside F2 typically involves the hydrolysis of its parent compound, icariin. One common method is enzymatic hydrolysis using β-dextranase. The reaction is carried out in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5) at 60°C for 40 minutes. This method ensures high conversion rates and efficient extraction of Icariside F2 .

Industrial Production Methods: Industrial production of Icariside F2 follows similar principles but on a larger scale. The use of recyclable and integrated biphase enzymatic hydrolysis systems is preferred due to their efficiency and cost-effectiveness. This method allows for the repeated use of enzyme solutions, maintaining high conversion rates even after multiple cycles .

Chemical Reactions Analysis

Types of Reactions: Icariside F2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of Icariside F2 can lead to the formation of various oxidized derivatives with enhanced biological activities .

Scientific Research Applications

Chemistry:

  • Used as a precursor for synthesizing other bioactive compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

Mechanism of Action

Icariside F2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Icariside F2 stands out due to its potent anticancer activity and ability to modulate multiple cellular pathways. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C18H26O10

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol

InChI

InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2

InChI Key

NJMQSVWMCODQIP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O

Origin of Product

United States

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